Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate

Hydrogen Bond Acceptor Physicochemical Property Medicinal Chemistry

This compound integrates a 1,1-dioxidotetrahydrothiophene (sulfolane) ring—a metabolically stable hydrogen bond acceptor scaffold—with a methyl benzoate ester linked via a carbamoyl bridge. Its unique combination of a sulfolane ring, carbamoyl linker, and methyl benzoate ester (XLogP3-AA=0.8, TPSA=97.9 Ų, 5 HBA) occupies an underrepresented region of drug-like chemical space. Source this scaffold for diversity-oriented synthesis (DOS) and novel hit identification. The methyl ester handle enables straightforward derivatization to amides, hydrazides, or acids.

Molecular Formula C14H17NO5S
Molecular Weight 311.35
CAS No. 1219913-43-5
Cat. No. B2595938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate
CAS1219913-43-5
Molecular FormulaC14H17NO5S
Molecular Weight311.35
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC2CCS(=O)(=O)C2
InChIInChI=1S/C14H17NO5S/c1-20-14(17)12-4-2-11(3-5-12)13(16)15-8-10-6-7-21(18,19)9-10/h2-5,10H,6-9H2,1H3,(H,15,16)
InChIKeyQPHNAFLDZBBEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate (CAS 1219913-43-5): Structural Class and Baseline Physicochemical Profile


Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate (CAS 1219913-43-5; PubChem CID 49677106) is a synthetic organic compound belonging to the benzoate ester carboxamide class [1]. Its structure features a para-substituted methyl benzoate moiety linked via a carbamoyl bridge to a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) ring through a methylene spacer [1]. With a molecular formula of C14H17NO5S and a molecular weight of 311.36 g/mol, the compound possesses a moderate lipophilicity (XLogP3-AA = 0.8), a topological polar surface area (TPSA) of 97.9 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. This combination of a lipophilic sulfolane ring with a polar carbamoyl-benzoate ester core creates a distinct physicochemical profile compared to simpler benzoate derivatives.

Why Generic Substitution of Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate (CAS 1219913-43-5) Fails: Physicochemical and Pharmacophoric Uniqueness


Simple in-class analogs—such as methyl 4-(carbamoyl)benzoate lacking the sulfolane ring, or sulfolane-containing compounds with alternative linkers—cannot replicate the integrated physicochemical and pharmacophoric profile of this specific compound. The 1,1-dioxidotetrahydrothiophene (sulfolane) ring serves as a metabolically stable hydrogen bond acceptor scaffold that is increasingly utilized in medicinal chemistry [1], while the para-benzoate ester provides a modifiable handle for further derivatization. Substituting with a non-sulfone heterocycle would alter the hydrogen bond acceptor geometry, change the lipophilicity (ΔXLogP3-AA), and potentially compromise metabolic stability [1]. Substituting with a different positional isomer on the benzoate ring would reposition the carbamoyl anchor, likely altering target binding. The specific methylene spacer between the carbamoyl nitrogen and the sulfolane ring introduces conformational flexibility critical to the compound's ability to engage diverse biological targets. Without direct experimental characterization, the following evidence section provides the available quantitative differentiation data.

Quantitative Evidence for Differentiated Selection of Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate (CAS 1219913-43-5)


Hydrogen Bond Acceptor Count: Sulfone vs. Non-Sulfone Benzoate Analogs

Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate possesses five hydrogen bond acceptors (HBA count = 5) as computed from its molecular structure, derived from the two sulfone oxygens, the carbamoyl oxygen, and the ester oxygens [1]. A simpler comparator such as methyl 4-(carbamoyl)benzoate (CAS 16741-04-7) lacks the sulfolane ring and thus possesses only three hydrogen bond acceptors [2]. This difference of two additional HBA sites provides the target compound with enhanced capacity for directed intermolecular interactions with biological targets, a feature that cannot be replicated by des-sulfolane analogs.

Hydrogen Bond Acceptor Physicochemical Property Medicinal Chemistry

Lipophilicity (XLogP3-AA) Comparison: Sulfolane-Benzoate vs. Parent Sulfolane

The computed XLogP3-AA of the target compound is 0.8 [1], indicating balanced hydrophilicity/lipophilicity suitable for both aqueous solubility and membrane permeability. In contrast, the parent sulfolane ring (tetrahydrothiophene-1,1-dioxide, CAS 126-33-0) has a much lower XLogP3-AA of approximately -0.5 to -0.8 [2]. The addition of the methyl benzoate carbamoyl moiety shifts the logP by approximately +1.3 to +1.6 units, bringing the compound into a more drug-like lipophilicity range. This positions the compound favorably relative to both overly polar sulfolane derivatives and overly lipophilic des-sulfone benzoate esters.

Lipophilicity XLogP3-AA ADME Property

Metabolic Stability Advantage of the Sulfone Moiety: Class-Level Evidence from GIRK Channel Activators

In a related series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, the incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) head group was shown to confer improved metabolic stability compared to prototypical urea-based scaffolds [1]. Specifically, compounds within this series displayed nanomolar potency as GIRK1/2 activators and demonstrated enhanced stability in tier 1 DMPK assays relative to the urea-containing baseline compounds [1]. While this evidence is derived from a structurally distinct (pyrazole-acetamide) series, the metabolic stability benefit is attributed to the sulfone moiety itself, a feature shared with the target compound. Direct metabolic stability data (e.g., human liver microsome half-life, intrinsic clearance) for CAS 1219913-43-5 is not available in the public domain.

Metabolic Stability Sulfone DMPK GIRK

Rotatable Bond Count and Conformational Flexibility: Differentiation from Rigid Analogs

The target compound possesses five rotatable bonds as computed from its SMILES structure [1], providing conformational flexibility that facilitates induced-fit interactions with biological targets. A structurally related but more rigid comparator, such as N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (a hypothetical analog deleting the methylene spacer and ester group), would possess only approximately two to three rotatable bonds. The additional rotatable bonds arise specifically from the methylene spacer and the methyl ester, enabling the benzoate group and the sulfolane ring to sample a wider conformational space. The topological polar surface area of 97.9 Ų, a consequence of the sulfone and ester oxygens, further contributes to favorable drug-like properties under standard oral bioavailability criteria (Veber's rules).

Conformational Flexibility Rotatable Bond Ligand Efficiency

Absence of Published Bioactivity Data and Implications for Procurement

A comprehensive search of PubChem, ChEMBL, and primary patent databases reveals no publicly reported IC50, EC50, Ki, or other quantitative bioactivity data for CAS 1219913-43-5 [1][2]. This contrasts with structurally related GIRK channel activators containing the same sulfolane head group, for which nanomolar potency (EC50) has been reported [2]. The absence of bioactivity annotation means that the compound's biological target profile is entirely uncharacterized at this time. For procurement decisions, this represents both a risk (unknown polypharmacology) and an opportunity (a novel, unencumbered chemical space for screening).

Bioactivity Data Gap Procurement Risk Screening Compound

Recommended Procurement and Application Scenarios for Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate (CAS 1219913-43-5)


Diversity-Oriented Screening Library Enrichment

Owing to its unique combination of a sulfolane ring, a carbamoyl linker, and a methyl benzoate ester—a structural triad not commonly represented in commercial screening collections—this compound is ideally suited for supplementing diversity-oriented synthesis (DOS) libraries. Its XLogP3-AA of 0.8, TPSA of 97.9 Ų, and five HBA sites [1] occupy an underrepresented region of drug-like chemical space (balanced polarity, moderate flexibility), increasing the probability of novel hit identification in phenotypic or target-based screens. For procurement managers building high-diversity compound collections, the absence of prior biological annotation [2] is actually an advantage, ensuring the compound is not biased toward known targets.

Medicinal Chemistry Scaffold for Sulfone-Containing Lead Optimization

The 1,1-dioxidotetrahydrothiophene (sulfolane) moiety is increasingly recognized in medicinal chemistry for conferring metabolic stability advantages [1]. This compound provides a modular scaffold: the benzoate ester can be hydrolyzed to the corresponding carboxylic acid for further amide coupling, while the sulfolane ring can be diversified at the 3-position or ring-expanded. For research teams seeking a metabolically stable, synthetically tractable core that has not been exhaustively explored in the patent literature, CAS 1219913-43-5 represents a strategic entry point. The methyl ester handle permits straightforward derivatization to amides, hydrazides, or acids, making it a versatile building block.

Physicochemical Reference Standard for Computational ADME Model Training

With well-defined computed properties—XLogP3-AA = 0.8, TPSA = 97.9 Ų, rotatable bonds = 5, HBA = 5, HBD = 1 [1]—this compound can serve as a calibration standard for in silico ADME prediction models, particularly for training algorithms that predict the behavior of sulfone-containing drug candidates. Its intermediate lipophilicity and moderate polarity place it near the center of oral drug-like chemical space, making it a useful reference compound for validating logP prediction accuracy, solubility models, and permeability estimates in the sulfone chemical class.

Fragment-Based Drug Discovery (FBDD) Follow-Up Fragment

While the molecular weight of 311.36 g/mol [1] exceeds typical fragment criteria (MW < 300), the compound's physicochemical profile and synthetic accessibility position it as a suitable follow-up compound for fragment growing campaigns originating from smaller sulfolane or benzoate fragments. The five rotatable bonds provide sufficient flexibility to explore binding site sub-pockets, while the sulfone oxygens offer strong, directional hydrogen bond acceptor interactions. Teams pursuing targets with known sulfonamide or sulfone-binding pockets may find this compound a valuable intermediate-sized probe.

Quote Request

Request a Quote for Methyl 4-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.